
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is a compound that belongs to the class of sulfonic acid acrylic monomers. It is known for its reactivity and hydrophilicity, making it valuable in various industrial and scientific applications. This compound is used in the synthesis of polymers and has applications in water treatment, oil fields, and medical hydrogels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid typically involves the Ritter reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water . The reaction conditions include maintaining a temperature of around 40°C and using a mixture of acrylonitrile, sulfuric acid, and phosphoric acid to achieve high purity and yield .
Industrial Production Methods
Industrial production methods for this compound include both batch and continuous processes. The batch process involves adding liquid isobutene to an acrylonitrile/sulfuric acid/phosphoric acid mixture, while the continuous process ensures high purity (up to 99.7%) and improved yield (up to 89% based on isobutene) .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . The reaction conditions typically involve maintaining specific temperatures and using catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include polymers such as poly(2-acrylamido-2-methylpropanesulfonic acid-co-acrylic acid) and poly(acrylic acid-co-2-acrylamido-2-methyl propane sulfonic acid) .
Aplicaciones Científicas De Investigación
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various polymers and copolymers.
Biology: Utilized in the development of hydrogels for tissue engineering and drug delivery.
Medicine: Applied in the creation of antibacterial and antifouling materials.
Industry: Employed in water treatment, oil fields, and emulsion coatings
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid involves its ability to alter the chemical properties of anionic polymers. The sulfonic acid group imparts anionic character and hydrophilicity, which enhances water absorption and transport characteristics. This compound also provides hydrolytic and thermal stability to the polymers it forms .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- 3-Sulfopropyl acrylate potassium salt
- Sodium 4-vinylbenzenesulfonate
- N,N-Dimethylacrylamide
Uniqueness
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid is unique due to its high reactivity and hydrophilicity, which make it suitable for a wide range of applications. Its ability to form stable polymers with enhanced water absorption and transport characteristics sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C10H17NO6S |
|---|---|
Peso molecular |
279.31 g/mol |
Nombre IUPAC |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enoic acid |
InChI |
InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) |
Clave InChI |
XOHCVEDNEBOCBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC(=O)O |
Números CAS relacionados |
40623-75-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


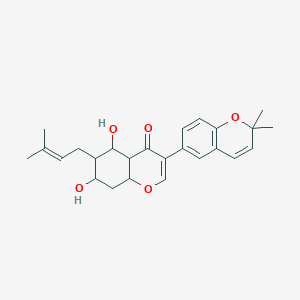
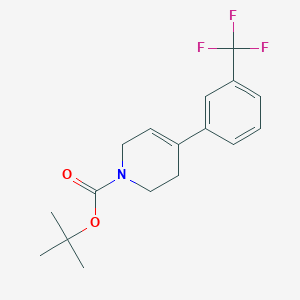
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)
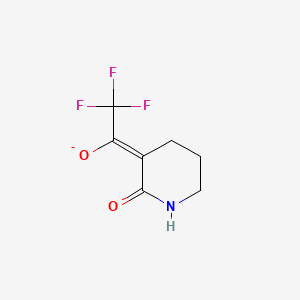
![Pyrano[2,3-c]pyrazole, 1,4,5,6-tetrahydro-3-(trifluoromethyl)-](/img/structure/B12327203.png)
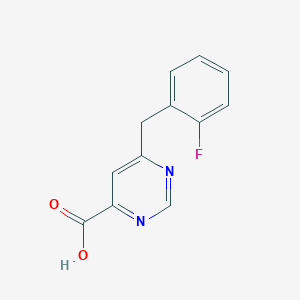
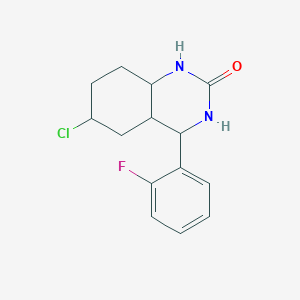
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)

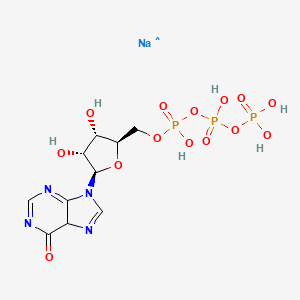
![[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B12327247.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
